molecular formula C16H17ClN2O3S B4395885 N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4395885
M. Wt: 352.8 g/mol
InChI Key: ZDUZHFDISREYRU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)12-16(20)18-14-8-6-7-13(17)11-14/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUZHFDISREYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the formation of the glycinamide backbone through the reaction of glycine with an appropriate amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Addition of the Ethyl Group: The ethyl group is added through an alkylation reaction using an ethyl halide.

    Attachment of the Phenylsulfonyl Group: The final step involves the sulfonylation of the compound using a phenylsulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and pain pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of substituents can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
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N-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

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